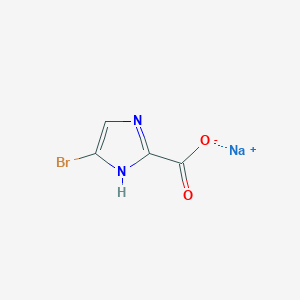
(2r)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring an amino group, a methyl group, and a phenylpropyl group, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. This reaction typically occurs in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane . Another method involves the reductive amination of ketones with amines, using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using environmentally friendly and cost-effective methods. One such method includes the use of water as a solvent and mild reaction conditions to minimize environmental impact . This approach not only reduces the use of hazardous chemicals but also ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways such as the MAPK and Akt pathways . These interactions can result in various biological effects, including anti-cancer and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-Phenyl-N-propyl-2-pentanamine: Shares a similar phenylpropyl group but differs in the position of the amino group.
Phenethylamine derivatives: These compounds have a similar phenyl group but differ in the length and substitution of the carbon chain.
Pyrrolidine derivatives: These compounds feature a nitrogen-containing ring structure and exhibit similar biological activities.
Uniqueness
(2R)-2-Amino-3-methyl-N-(1-phenylpropyl)butanamide stands out due to its unique combination of functional groups and chiral center, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C14H22N2O/c1-4-12(11-8-6-5-7-9-11)16-14(17)13(15)10(2)3/h5-10,12-13H,4,15H2,1-3H3,(H,16,17)/t12?,13-/m1/s1 |
InChI Key |
SJKGDKJVMHLPIT-ZGTCLIOFSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
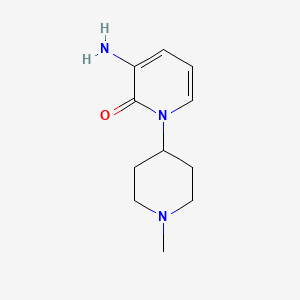
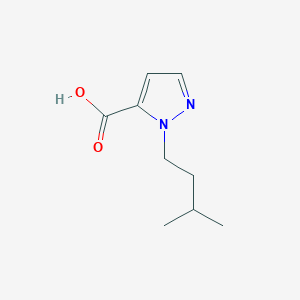



![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
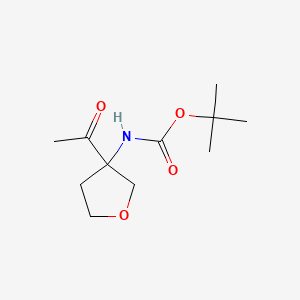
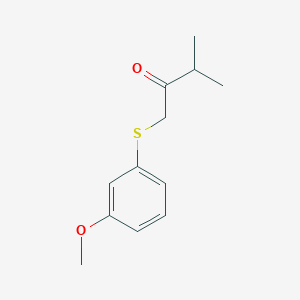
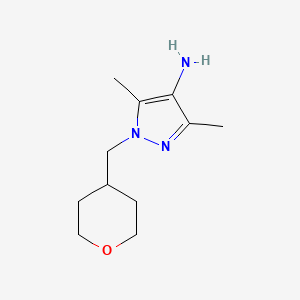
![3-Chloro-6-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328688.png)

